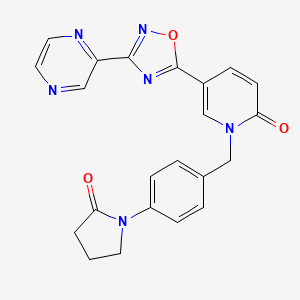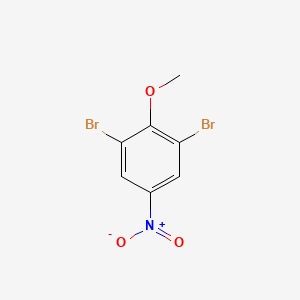
1,3-Dibromo-2-metoxi-5-nitrobenceno
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dibromo-2-methoxy-5-nitrobenzene: is an organic compound with the molecular formula C7H5Br2NO3 . It is a derivative of benzene, where two bromine atoms, one methoxy group, and one nitro group are substituted at the 1, 3, 2, and 5 positions, respectively. This compound is known for its applications in various chemical reactions and research fields due to its unique structural properties .
Aplicaciones Científicas De Investigación
1,3-Dibromo-2-methoxy-5-nitrobenzene is utilized in several scientific research areas:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore.
Industry: Employed in the production of dyes, pigments, and other industrial chemicals.
Safety and Hazards
The compound is labeled with the GHS07 symbol, indicating that it can cause harm if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,3-Dibromo-2-methoxy-5-nitrobenzene can be synthesized through a multi-step process involving electrophilic aromatic substitution reactions. The general steps include:
Nitration: Introduction of a nitro group to the benzene ring.
Bromination: Addition of bromine atoms to the benzene ring.
Methoxylation: Introduction of a methoxy group to the benzene ring.
Industrial Production Methods: In industrial settings, the production of 1,3-dibromo-2-methoxy-5-nitrobenzene involves similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common reagents used include nitric acid for nitration, bromine for bromination, and methanol for methoxylation .
Análisis De Reacciones Químicas
Types of Reactions: 1,3-Dibromo-2-methoxy-5-nitrobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other groups under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amine group.
Oxidation Reactions: The methoxy group can be oxidized to a carboxyl group.
Common Reagents and Conditions:
Substitution: Reagents like sodium methoxide or potassium tert-butoxide.
Reduction: Reagents like hydrogen gas with a palladium catalyst.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Major Products:
- Substitution reactions can yield various derivatives depending on the substituent introduced.
- Reduction reactions typically yield 1,3-dibromo-2-methoxy-5-aminobenzene.
- Oxidation reactions can produce 1,3-dibromo-2-carboxy-5-nitrobenzene .
Mecanismo De Acción
The mechanism of action of 1,3-dibromo-2-methoxy-5-nitrobenzene involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The bromine atoms can participate in halogen bonding, influencing the compound’s binding affinity to proteins and enzymes. The methoxy group can enhance the compound’s solubility and bioavailability .
Comparación Con Compuestos Similares
1,2-Dibromo-5-methoxy-3-nitrobenzene: Similar structure but different substitution pattern.
1,3-Dibromo-2-methyl-5-nitrobenzene: Similar structure with a methyl group instead of a methoxy group.
Uniqueness: 1,3-Dibromo-2-methoxy-5-nitrobenzene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both bromine and nitro groups makes it a versatile intermediate for various chemical transformations .
Propiedades
IUPAC Name |
1,3-dibromo-2-methoxy-5-nitrobenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Br2NO3/c1-13-7-5(8)2-4(10(11)12)3-6(7)9/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXMVGEQBXPPGFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1Br)[N+](=O)[O-])Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Br2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.93 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
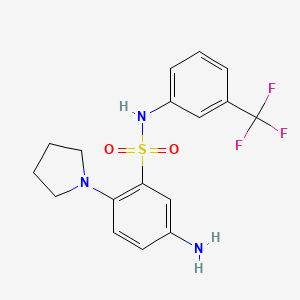

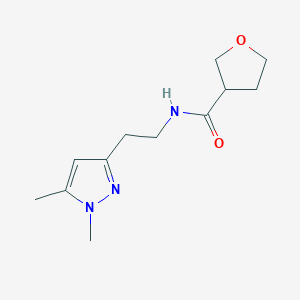
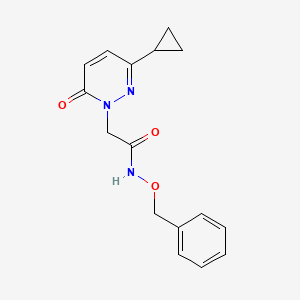
![N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-3-(p-tolylthio)propanamide](/img/structure/B2558207.png)
![(2R,3R,5R)-5-(4-Amino-7H-pyrrolo[2,3-D]pyrimidin-7-YL)-4,4-difluoro-2-(hydroxymethyl)tetrahydrofuran-3-OL](/img/structure/B2558211.png)
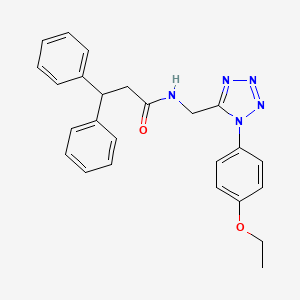
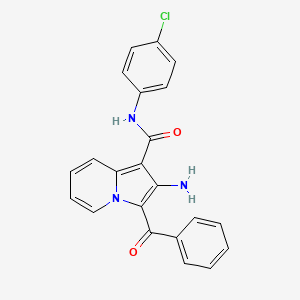
![(Z)-8-(4-methoxybenzyl)-2-(pyridin-3-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2558214.png)

![2-(((5,7-Dimethylimidazo[1,2-a]pyrimidin-2-yl)methyl)thio)-5-nitrobenzo[d]thiazole](/img/structure/B2558217.png)

![methyl 4-(2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)benzoate](/img/structure/B2558220.png)
